molecular formula C19H20N4 B3844404 Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- CAS No. 133671-62-2

Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-

Cat. No.: B3844404
CAS No.: 133671-62-2
M. Wt: 304.4 g/mol
InChI Key: OCEKOVHNNIVORN-UHFFFAOYSA-N
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Description

The compound Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- features a quinoline core substituted at position 2 with a 3-pyridinyl group and at position 4 with a 4-methylpiperazinyl moiety. Quinoline derivatives are renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities . The 4-methylpiperazine group enhances solubility and modulates receptor interactions, while the 3-pyridinyl substituent contributes to π-π stacking and hydrogen bonding in biological targets . This compound is structurally analogous to kinase inhibitors like imatinib, where piperazine derivatives play critical roles in binding specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-pyridin-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-22-9-11-23(12-10-22)19-13-18(15-5-4-8-20-14-15)21-17-7-3-2-6-16(17)19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEKOVHNNIVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158307
Record name Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133671-62-2
Record name Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133671622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The 4-methyl-1-piperazinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the piperazine derivative.

    Coupling Reactions: The 3-pyridinyl group can be introduced using palladium-catalyzed coupling reactions, such as the Suzuki or Heck coupling, where a halogenated quinoline derivative reacts with a pyridine boronic acid or pyridine derivative.

Industrial Production Methods

Industrial production of Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazinyl Group

The 4-methylpiperazinyl substituent participates in nucleophilic reactions due to its tertiary amine structure:

  • Alkylation/Acylation : The piperazinyl nitrogen can undergo alkylation or acylation under mild conditions. For example, reactions with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF, THF) yield N-alkylated or N-acylated derivatives. This is critical for modifying pharmacokinetic properties in drug development .

  • Protonation : Under acidic conditions, the piperazinyl group is protonated, enhancing water solubility. This property is exploited in pharmaceutical formulations to improve bioavailability .

Key Reaction Example :
Compound + CH3COClEt3N, DCMN-Acetylated Derivative\text{Compound + CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetylated Derivative}
Conditions: Room temperature, 2–4 hours. Yield: ~75% (analogous to methods in ).

Electrophilic Aromatic Substitution (EAS) on the Quinoline Core

The quinoline ring undergoes EAS preferentially at positions 5 and 8 due to electron-donating effects from the 4-methylpiperazinyl group:

  • Nitration : Reacts with nitric acid in sulfuric acid to introduce nitro groups at position 5 or 8 .

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid, useful for further functionalization .

Comparison of EAS Reactivity :

PositionReactivity (Relative Rate)Preferred Reaction
5HighNitration
8ModerateSulfonation
3LowHalogenation

Coordination Chemistry with Transition Metals

The 3-pyridinyl group acts as a ligand in coordination complexes:

  • Palladium-Catalyzed Coupling : Participates in Suzuki-Miyaura cross-coupling reactions when functionalized with halogens (e.g., bromine at position 7). This enables conjugation with aryl boronic acids for structural diversification .

  • Metal Chelation : Forms stable complexes with Cu(II) or Fe(III), which are studied for catalytic or antimicrobial applications .

Mechanistic Insight :
The pyridinyl nitrogen donates electron density to metals, forming a coordination bond:
Mn++Pyridinyl-N[M(Pyridinyl)]n+\text{M}^{n+} + \text{Pyridinyl-N} \rightarrow [\text{M}(\text{Pyridinyl})]^{n+}
This interaction is leveraged in catalytic cycles for C–C bond formation .

Redox Reactions

  • Oxidation : The quinoline ring is resistant to oxidation, but the 3-pyridinyl group can be oxidized to pyridine N-oxide under strong oxidizing agents (e.g., mCPBA) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering electronic properties .

Biological Interaction Mechanisms

In medicinal chemistry contexts:

  • DNA Intercalation : The planar quinoline ring intercalates into DNA base pairs, while the protonated piperazinyl group binds the phosphate backbone. This dual interaction enhances anticancer or antiviral activity .

  • Enzyme Inhibition : The compound inhibits kinases (e.g., PI3Kγ) via hydrogen bonding between the pyridinyl nitrogen and catalytic residues (e.g., Asp933) .

Stability and Degradation

  • Hydrolysis : Stable under neutral conditions but undergoes slow hydrolysis in strongly acidic or basic media, cleaving the piperazinyl-quinoline bond .

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming carboxylic acid derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the effectiveness of quinoline derivatives against various viral strains. For instance, quinoline compounds have shown promise against the Zika virus, herpes virus, and HIV due to their ability to inhibit viral replication mechanisms .

Case Study : A study demonstrated that specific quinoline derivatives could inhibit the replication of the Zika virus in vitro, showcasing their potential as antiviral agents. The mechanism involves interference with viral entry and replication processes.

Anticancer Properties

Quinoline derivatives are being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : In vitro studies on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) revealed that certain derivatives exhibited significant antiproliferative effects. The docking studies suggested strong binding affinity to critical enzymes involved in cancer progression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as an antagonist to histamine and platelet-activating factor (PAF), which are mediators involved in inflammatory responses.

Case Study : A series of pyrroloquinoline derivatives were synthesized and tested for their ability to inhibit histamine and PAF-induced bronchoconstriction in guinea pig models. One derivative demonstrated an ED50 comparable to established anti-asthmatic drugs .

Synthetic Approaches

The synthesis of quinoline derivatives typically involves several chemical reactions, including:

  • Skraup Reaction : A classical method for synthesizing quinolines.
  • Friedländer Reaction : Used to create fused quinoline structures.
  • Pyrimidine Fusion : Recent studies have explored the fusion of pyrimidine with quinoline to enhance biological activity .

Data Table: Summary of Biological Activities

Activity Type Target Viruses/Cancers Mechanism of Action Reference
AntiviralZika virus, HIVInhibition of viral replication
AnticancerHCT116, MCF7Induction of apoptosis
Anti-inflammatoryHistamine-induced bronchoconstrictionPAF antagonism

Mechanism of Action

The mechanism of action of Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and DNA, leading to the inhibition of enzymatic activity, modulation of receptor signaling, and interference with DNA replication and transcription. These interactions result in the compound’s biological effects, such as antimicrobial, antiviral, and anticancer activities.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents (Position) Key Modifications Biological Activity Reference ID
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline 2-(2-thienyl), 4-(4-methylpiperazinyl) Thienyl replaces pyridinyl Not explicitly reported
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline 6-Cl, 2-(4-Me-piperazinyl), 4-piperidinyl Chlorine and piperidine substitutions Research applications (unspecified)
2-(3-Methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline 2-(3-Me-phenyl), 4-(Me-piperazinyl-CO) Carbonyl-linked piperazine Unspecified (structural study)
Imatinib mesylate Pyridine-pyrimidine-piperazine hybrid Benzamide linker, methylpiperazinyl Anticancer (BCR-ABL kinase inhibitor)

Structure-Activity Relationships (SAR)

  • Piperazine Position : 4-Substituted piperazines (vs. 2- or 6-substituted) improve metabolic stability and receptor affinity .
  • Heterocyclic Substituents : Pyridinyl groups (as in the target compound) enhance binding to nicotinic acetylcholine receptors compared to thienyl or phenyl groups .
  • Linker Flexibility: Carbonyl or methylene linkers between quinoline and piperazine (e.g., ) reduce activity compared to direct bonding, likely due to decreased rigidity .

Key Research Findings

  • Triazole vs. Triazolone Modifications: Triazole-containing quinolines () exhibit superior anticonvulsant activity (ED50 ~22 mg/kg) over triazolones, emphasizing the importance of hydrogen-bond acceptors.
  • Solubility and Bioavailability : Imatinib’s 4-methylpiperazinylmethyl group () optimizes solubility without compromising target binding—a critical consideration for the target compound’s development.

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- (CAS Number: 133671-57-5) is particularly interesting due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19H22N4
  • Molecular Weight : 306.41 g/mol
  • Functional Groups : Contains a quinoline core, a piperazine ring, and a pyridine moiety.

This unique combination of functional groups is believed to contribute to its biological activity.

1. Antitumor Activity

Recent studies have demonstrated that quinoline derivatives exhibit notable antitumor properties. For instance, a series of compounds synthesized from piperazine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHeLa (Cervical)15Cell cycle arrest

These findings suggest that modifications on the quinoline scaffold can enhance antitumor efficacy .

2. Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A study indicated that quinoline derivatives possess broad-spectrum antimicrobial activity, with some compounds showing effectiveness against resistant strains of bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL
C. albicans32 µg/mL

The presence of the piperazine moiety is crucial for enhancing the interaction with microbial targets, leading to improved antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives is vital for optimizing their biological activity. Studies have shown that:

  • Hydrophobic Substituents : Increasing hydrophobic character at specific positions enhances binding affinity to biological targets.
  • Piperazine Modifications : Alterations in the piperazine ring can modulate receptor selectivity and potency.

For example, compounds with larger hydrophobic groups in position 2 of the quinoline core exhibited higher inhibitory activity against Plasmodium falciparum, indicating potential as antimalarial agents .

Case Study 1: Neuroprotective Effects

In a study exploring neuroprotective effects, a derivative of the compound demonstrated significant protective effects in a Parkinson's disease model. The compound acted as a D3 receptor agonist, which is hypothesized to mediate neuroprotection through antioxidant mechanisms.

  • Study Findings : The compound reduced oxidative stress markers and improved motor function in animal models .

Case Study 2: Antidepressant Properties

Another intriguing aspect is the potential antidepressant effects linked to D3 receptor interactions. Compounds similar to Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- were shown to enhance mood-related behaviors in preclinical models, suggesting broader therapeutic applications beyond traditional uses .

Q & A

Q. What are the established synthetic routes for preparing quinoline derivatives with 4-methylpiperazine and pyridinyl substituents?

The compound can be synthesized via a multi-step protocol involving:

  • Amide coupling : React quinolin-3-amine or quinolin-2-amine with 5-bromopentanoyl chloride in the presence of triethylamine to form intermediates (e.g., 8a , 8b ) .
  • Nucleophilic displacement : Substitute the bromine atom in intermediates with aryl piperazines (e.g., 9 ) under reflux with K₂CO₃ in acetone to yield target compounds (e.g., 10a–10k , 11a–11f ) .
  • Key considerations : Use substituents from known D3 ligand libraries to guide aryl piperazine selection for improved binding affinity .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Follow ICH guidelines for method validation, focusing on:

  • Specificity : Use HPLC or LC-MS to resolve the compound from metabolites (e.g., dimer impurity 4,4-(piperazine-1,4-diylbis(methylene))bis(...) ) .
  • Linearity and accuracy : Validate over a concentration range of 1–100 µg/mL in plasma, with recovery rates ≥95% .
  • Degradation studies : Assess stability under acidic, basic, oxidative, and thermal stress conditions to identify degradation products .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Receptor binding assays : Screen for dopamine (D2/D3) or serotonin (5-HT1A) receptor affinity using radioligand displacement .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., K562 leukemia cells) via MTT or resazurin assays .
  • Enzyme inhibition : Test against kinases (e.g., BCR-ABL) using fluorescence polarization assays .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

  • Structural optimization : Compare substituent effects (e.g., 3-pyridinyl vs. 4-pyridinyl) using molecular docking to identify steric or electronic conflicts .
  • Assay validation : Ensure consistent buffer conditions (e.g., pH, ion concentration) and receptor isoform specificity (e.g., D3 vs. D2) .
  • Data normalization : Use reference ligands (e.g., haloperidol for D3) to calibrate inter-experimental variability .

Q. What strategies improve the environmental persistence profile of this compound?

  • Degradation analysis : Estimate half-life (e.g., t₁/₂ = 881 days in water) using QSAR models and monitoring studies .
  • Metabolite identification : Characterize photodegradation products via LC-HRMS and assess their ecotoxicity .
  • Structural modifications : Introduce biodegradable groups (e.g., ester linkages) to reduce persistence .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

  • Solvent selection : Replace acetone with greener solvents (e.g., cyclopentyl methyl ether) for piperazine displacement reactions .
  • Catalysis : Employ Pd-catalyzed cross-coupling to reduce brominated intermediate usage .
  • Process analytical technology (PAT) : Use in situ FTIR to monitor reaction progress and terminate at optimal conversion .

Q. What advanced techniques characterize dimeric impurities in pharmaceutical formulations?

  • Mass spectrometry : Use HRMS (Q-TOF) to confirm dimer structure (m/z 1058.2 ) and quantify levels via MRM transitions .
  • 2D-NMR : Resolve overlapping proton signals (e.g., piperazine methylene groups) using COSY and HSQC .
  • Forced degradation : Expose the compound to UV light or acidic conditions to accelerate dimer formation for profiling .

Methodological Notes

  • Safety protocols : Handle piperazine intermediates under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Data reporting : Include crystallographic data (e.g., XRPD) for polymorph characterization and patent applications .
  • Ethical compliance : Adhere to OECD guidelines for environmental risk assessments when studying degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-
Reactant of Route 2
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Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-

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